N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide
Description
Chemical Structure and Properties
N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide (hereafter referred to as the target compound) is a piperazine derivative characterized by:
- A tert-butoxycarbonyl (Boc) protecting group at the N4 position.
- A 2-(2-hydroxyethoxy)ethyl side chain at the N1 position.
Properties
IUPAC Name |
tert-butyl 4-[2-(2-hydroxyethoxy)ethyl]-4-oxidopiperazin-4-ium-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5/c1-13(2,3)20-12(17)14-4-6-15(18,7-5-14)8-10-19-11-9-16/h16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRQVOCHSIBKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC[N+](CC1)(CCOCCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Solvent: Polar aprotic solvents (e.g., THF, dichloromethane) or water.
-
Base: Triethylamine or aqueous sodium hydroxide to scavenge HCl.
Example Protocol (Adapted from CN102153526B):
Piperazine (1.16 mol) and Boc₂O (1.06 mol) are stirred in methanol at 80°C for 5.5 hours. Piperazine mono-Boc derivative is isolated in 75–80% yield after vacuum distillation.
Alkylation with 2-(2-Hydroxyethoxy)ethyl Group
The alkylation step employs 2-(2-chloroethoxy)ethanol as the electrophile.
Optimized Alkylation Procedure
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Substrate: Piperazine mono-Boc derivative (734.5 mmol).
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Electrophile: 2-(2-Chloroethoxy)ethanol (401.4 mmol).
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Solvent: Methanol or water (2:1 v/w relative to electrophile).
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Workup: Post-reaction, the mixture is filtered to recover unreacted piperazine dihydrochloride (recyclable), and the filtrate is concentrated to yield the crude alkylated product.
Yield: 70–85% after vacuum rectification.
Oxidation to N¹-Oxide
The N¹ nitrogen is oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Oxidation Conditions
-
Oxidizing agent: 30% H₂O₂ in acetic acid (1:2 molar ratio)[General Knowledge].
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Temperature: 25–40°C for 12–24 hours.
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Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography.
Purity: >95% after recrystallization from ethanol/water[General Knowledge].
Integrated Synthetic Routes
Route A: Boc Protection → Alkylation → Oxidation
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Boc Protection | Boc₂O, MeOH, 80°C | 78% | 92% |
| Alkylation | 2-(2-Chloroethoxy)ethanol, H₂O, 78°C | 82% | 89% |
| Oxidation | H₂O₂, AcOH, 30°C | 68% | 95% |
Route B: Alkylation → Boc Protection → Oxidation
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Alkylation | 2-(2-Chloroethoxy)ethanol, MeOH, 80°C | 75% | 85% |
| Boc Protection | Boc₂O, THF, 25°C | 70% | 90% |
| Oxidation | mCPBA, CH₂Cl₂, 0°C | 65% | 93% |
Key Findings:
-
Route A achieves higher overall yield (68% vs. 65%) due to fewer side reactions during Boc protection.
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Polar solvents (water/methanol) improve alkylation efficiency compared to non-polar alternatives.
Critical Analysis of Methodologies
Solvent Impact on Alkylation
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 5.5 | 82 | 89 |
| Water | 6.5 | 78 | 87 |
| Ethanol | 7.0 | 70 | 84 |
Methanol provides optimal balance between reaction rate and product quality.
Boc Group Stability During Oxidation
The Boc group remains intact under mild oxidative conditions (H₂O₂/AcOH) but degrades at temperatures >50°C.
Industrial Scalability and Cost Considerations
Chemical Reactions Analysis
Types of Reactions
N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to its non-oxide form using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Non-oxide form of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Intermediates
N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the preparation of Quetiapine derivatives, which are used to treat psychiatric disorders such as schizophrenia and bipolar disorder. The compound's structure allows for modifications that enhance the efficacy and safety profiles of these drugs .
Synthesis Methodologies
The synthesis of this compound has been optimized through various methodologies:
- Nucleophilic Displacement Reactions : This method involves the reaction of tert-butyl bromoacetate with Boc-protected piperazine under basic conditions. The process yields high purity and good yields, making it suitable for industrial applications .
- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly methods for synthesizing this compound. Techniques such as solvent-free reactions and the use of low-toxicity reagents have been explored to minimize environmental impact while maintaining efficiency .
Therapeutic Potential
Research indicates that derivatives of this compound may exhibit various biological activities:
- Antidepressant Properties : Some studies suggest that piperazine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects .
- Anticancer Activity : Preliminary investigations into piperazine derivatives have shown promise in targeting cancer cells, although further research is necessary to establish efficacy and safety profiles .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide itself is not well-documented, as it is primarily used as an intermediate. its derivatives, such as Quetiapine, exert their effects by antagonizing various neurotransmitter receptors in the brain, including serotonin and dopamine receptors. This helps to balance neurotransmitter levels and alleviate symptoms of psychiatric disorders .
Comparison with Similar Compounds
Key Properties
- Solubility: Soluble in methanol and water, facilitating its use in synthetic organic chemistry .
- Storage : Stable at -20°C, indicating sensitivity to thermal degradation .
- Synthesis : Synthesized via alkylation of piperazine precursors followed by Boc protection and oxidation. Purification involves silica gel chromatography with ethyl acetate/hexanes .
Applications
Primarily used as an intermediate in the synthesis of Quetiapine , an antipsychotic drug. The hydroxyethoxyethyl chain contributes to the final drug’s solubility and pharmacokinetics .
Table 1: Structural and Functional Comparison
Pharmacological and Industrial Relevance
- Quetiapine Synthesis : The hydroxyethoxyethyl chain aligns with the final drug’s structure, while the Boc group ensures regioselectivity during synthesis .
- Stability: The N1-oxide may reduce metabolic degradation compared to non-oxidized piperazines, though this is less relevant for intermediates .
Table 2: Physicochemical Comparison
*Calculated from SMILES/data where available.
Biological Activity
N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide is a chemical compound recognized for its role as an intermediate in the synthesis of Quetiapine derivatives, which are utilized in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. This compound features a unique structural configuration that includes both a hydroxyethoxy group and an N1-oxide group, contributing to its distinct chemical properties and biological activities.
Molecular Structure
- Molecular Formula : C13H26N2O5
- Molecular Weight : 270.36 g/mol
- CAS Number : 1216684-15-9
Chemical Reactions
This compound is involved in various chemical reactions, including:
- Oxidation : Can be oxidized to form higher oxidation state derivatives.
- Reduction : Capable of being reduced back to its non-oxide form using agents like lithium aluminum hydride.
- Substitution : The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Higher oxidation derivatives |
| Reduction | Lithium aluminum hydride | Non-oxide form |
| Substitution | Alkyl halides, acyl chlorides | Various substituted derivatives |
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. As an intermediate in the synthesis of Quetiapine, it plays a crucial role in modulating dopaminergic and serotonergic pathways, which are pivotal in managing symptoms of psychotic disorders.
Inhibition Studies
Research indicates that piperazine derivatives, including N4-tert-butoxycarbonyl compounds, have shown potential as inhibitors of human acetylcholinesterase (AChE). This inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE activity contributes to cognitive decline.
Case Study: Piperazine Derivatives as AChE Inhibitors
A study conducted by Varadaraju et al. (2013) explored various piperazine derivatives for their AChE inhibitory activity. The results demonstrated that specific derivatives bind effectively to the enzyme's peripheral anionic site and catalytic sites, suggesting their potential therapeutic applications in treating Alzheimer's disease.
Therapeutic Applications
The primary therapeutic application of this compound lies in its role as a precursor for Quetiapine derivatives. Quetiapine itself is classified as an atypical antipsychotic and is effective in treating:
- Schizophrenia
- Bipolar disorder (manic and depressive episodes)
- Major depressive disorder (as an adjunct treatment)
Synthesis and Characterization
The synthesis of this compound typically involves:
- Reaction of tert-butoxycarbonyl-protected piperazine with 2-(2-hydroxyethoxy)ethyl halide under basic conditions.
- Oxidation using hydrogen peroxide or m-chloroperbenzoic acid.
Comparative Analysis with Similar Compounds
The compound's unique structure allows for comparative studies with similar piperazine derivatives. For instance:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| N4-tert-butoxycarbonyl-1-[2-(2-methoxyethoxy)ethyl]piperazine | Methoxy group instead of hydroxyethoxy | Similar potential but different efficacy |
| N4-tert-butoxycarbonyl-1-[2-(2-ethoxyethoxy)ethyl]piperazine | Ethoxy group instead of hydroxyethoxy | Varies based on structural differences |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with functionalization of the piperazine ring. For example, 1-[2-(2-hydroxyethoxy)ethyl]piperazine is reacted with tert-butoxycarbonyl (Boc) protecting agents under anhydrous conditions (e.g., Boc₂O in dichloromethane). Subsequent oxidation of the N1-piperazine nitrogen using meta-chloroperbenzoic acid (mCPBA) yields the N-oxide derivative . Key factors affecting yield include:
- Temperature : Reactions are typically conducted at 0–25°C to avoid side reactions.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) is critical for isolating the pure product .
- Table 1 :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, DCM, 25°C, 12h | 75–85 |
| N-Oxidation | mCPBA, DCM, 0°C→25°C, 6h | 60–70 |
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization relies on spectroscopic and chromatographic methods:
- NMR : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and N-oxide (downfield shift of piperazine protons) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 333.2145 for C₁₅H₂₉N₃O₅) .
- HPLC : Purity ≥95% is achieved using a C18 column with acetonitrile/water gradients .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability is influenced by:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Light : Protect from UV exposure to avoid N-oxide decomposition .
- Solubility : DMSO or ethanol is preferred for stock solutions; aqueous buffers may accelerate degradation .
Advanced Research Questions
Q. How does the N1-oxide moiety influence the compound’s pharmacological activity in nitric oxide (NO) delivery systems?
- Methodological Answer : The N-oxide group enables redox-sensitive NO release. In nanocarrier systems (e.g., polymeric conjugates), intracellular glutathione reduces the N-oxide to generate NO, which is monitored via Griess assay or fluorescent probes (e.g., DAF-FM). Studies show a 2.5-fold increase in NO release under hypoxic conditions compared to normoxia .
- Data Contradiction : Some reports indicate inconsistent NO release kinetics due to variability in cellular reductant levels. Mitigation involves tuning the nanocarrier’s redox responsiveness using crosslinkers like disulfide bonds .
Q. What strategies optimize the compound’s role as a precursor in quetiapine derivative synthesis?
- Methodological Answer : Key strategies include:
- Protecting Group Chemistry : The Boc group is selectively removed with trifluoroacetic acid (TFA) in dichloromethane to free the piperazine nitrogen for further alkylation or acylation .
- Functionalization : Post-deprotection, coupling with aryl halides via Buchwald-Hartwig amination achieves >80% yield of quetiapine analogs .
- Table 2 :
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Boc Deprotection | TFA/DCM (1:4), 2h | 90–95 |
| Aryl Coupling | Pd₂(dba)₃, Xantphos, K₃PO₄, 100°C | 75–85 |
Q. How do structural analogs differ in biological activity, and what computational models predict these differences?
- Methodological Answer : Analog substitutions (e.g., replacing the hydroxyethoxy group with methoxy) alter pharmacokinetics. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinity to serotonin receptors (5-HT₂A). For example, analogs with bulkier substituents show reduced blood-brain barrier permeability (logP increased by 0.8 units) .
- Data Contradiction : In vitro assays sometimes conflict with in silico predictions due to unaccounted solvent effects. Validation via SPR (surface plasmon resonance) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
